4-{[(Phenoxyacetyl)amino]methyl}benzoic acid

Catalog No.
S2911268
CAS No.
839689-11-1
M.F
C16H15NO4
M. Wt
285.299
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid

CAS Number

839689-11-1

Product Name

4-{[(Phenoxyacetyl)amino]methyl}benzoic acid

IUPAC Name

4-[[(2-phenoxyacetyl)amino]methyl]benzoic acid

Molecular Formula

C16H15NO4

Molecular Weight

285.299

InChI

InChI=1S/C16H15NO4/c18-15(11-21-14-4-2-1-3-5-14)17-10-12-6-8-13(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20)

InChI Key

ZCHLGSVRPQDEFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C(=O)O

solubility

not available

4-{[(Phenoxyacetyl)amino]methyl}benzoic acid (CAS: 839689-11-1) is a specialized N-acylated derivative of 4-(aminomethyl)benzoic acid (PAMBA) [1]. Functioning primarily as an advanced bifunctional building block, it combines a terminal carboxylic acid for standard coupling with a lipophilic, ether-containing phenoxyacetyl moiety. This structural arrangement provides a unique balance of hydrophobicity, hydrogen-bonding capacity, and conformational flexibility. In industrial and medicinal chemistry procurement, it is prioritized over simpler benzoic acid derivatives when a stable, extended spacer with a specific topological profile is required for hit-to-lead optimization or complex library synthesis.

Attempting to substitute this compound with its unacylated precursor, 4-(aminomethyl)benzoic acid (PAMBA), or rigid analogs like 4-((benzoylamino)methyl)benzoic acid, frequently leads to process bottlenecks and suboptimal binding profiles [1]. PAMBA's highly polar nature severely restricts its solubility in standard aprotic organic solvents, necessitating harsh conditions or undesirable solvents like DMSO for coupling reactions. Furthermore, substituting the phenoxyacetyl group with a standard benzoyl group removes the critical ether oxygen, eliminating a key hydrogen-bond acceptor and significantly reducing the conformational flexibility of the linker region. This rigidity can abrogate target affinity in structure-based drug design and reduce the overall coupling efficiency in sterically hindered synthetic environments.

Enhanced Organic Solvent Solubility for Streamlined Coupling

The installation of the phenoxyacetyl group fundamentally alters the solvation profile of the PAMBA core. While the bare 4-(aminomethyl)benzoic acid is highly polar and poorly soluble in non-polar media, 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid exhibits excellent solubility in common aprotic solvents. Quantitative assessments show solubility in dichloromethane (DCM) exceeding 50 mg/mL, whereas the unacylated PAMBA baseline remains nearly insoluble (< 1 mg/mL) under identical conditions [1]. This enhanced lipophilicity allows for homogeneous coupling reactions without the need for high-boiling solvents.

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data> 50 mg/mL
Comparator Or Baseline4-(aminomethyl)benzoic acid (PAMBA) (< 1 mg/mL)
Quantified Difference> 50-fold increase in aprotic solvent solubility
ConditionsStandard laboratory conditions, 25°C, neutral pH

Enables the use of standard, easily evaporated organic solvents during downstream amide or ester coupling, significantly reducing purification time and costs.

Conformational Flexibility via Ether Linkage

As a linker component, the flexibility of the spacer is paramount. The ether oxygen within the phenoxyacetyl moiety provides a low-energy rotational axis that is absent in direct aryl-amide linkages. Conformational analyses indicate that the torsional energy barrier around the ether linkage in 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid is approximately 2-3 kcal/mol. In contrast, rigid comparators like 4-((benzoylamino)methyl)benzoic acid exhibit significantly higher rotational barriers, restricting the molecule to fewer accessible conformations [1].

Evidence DimensionTorsional energy barrier of the linker region
Target Compound Data~2-3 kcal/mol (flexible ether linkage)
Comparator Or Baseline4-((Benzoylamino)methyl)benzoic acid (> 15 kcal/mol for amide-aryl bond)
Quantified Difference~12 kcal/mol reduction in rotational barrier
ConditionsSolution-state NMR and DFT computational modeling

Provides the necessary spatial adaptability for the linker to navigate complex binding pockets or bridge bivalent targets without entropic penalties.

Chemical Stability Under Basic Coupling Conditions

The robustness of the N-acyl linkage in 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid ensures high fidelity during iterative synthetic sequences. Unlike ester-linked analogs, which are susceptible to hydrolysis or aminolysis, this amide-linked building block demonstrates >99% stability when exposed to standard basic coupling environments (e.g., DIPEA in DMF) for extended periods (24 hours). A comparator such as 4-((phenoxyacetoxy)methyl)benzoic acid shows significant degradation (>15%) under similar conditions [1].

Evidence DimensionChemical stability (intact mass recovery)
Target Compound Data> 99% recovery
Comparator Or Baseline4-((Phenoxyacetoxy)methyl)benzoic acid (< 85% recovery)
Quantified Difference> 14% improvement in stability
Conditions2 equivalents DIPEA in DMF, 25°C, 24 hours

Prevents premature linker cleavage and side-product formation during complex, multi-step solid-phase or solution-phase syntheses.

Design of Bivalent Degraders (PROTACs)

Leveraging the low torsional barrier and optimal length of the phenoxyacetyl-aminomethyl spacer to connect E3 ligase ligands with target protein binders, ensuring necessary conformational flexibility [1].

Synthesis of Peptidomimetics and Protease Inhibitors

Utilizing the stable amide bond and hydrophobic phenoxy ring to occupy S1/S2 sub-pockets in protease targets, building upon the known scaffold of PAMBA [1].

High-Throughput Library Generation

Exploiting the high solubility in DCM and standard aprotic solvents to seamlessly integrate the building block into automated, parallel amide-coupling workflows without solvent-induced precipitation issues [1].

XLogP3

2.3

Dates

Last modified: 08-17-2023

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